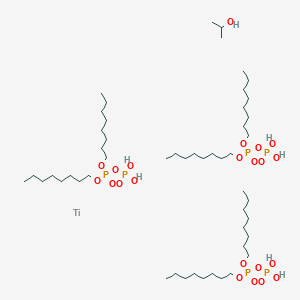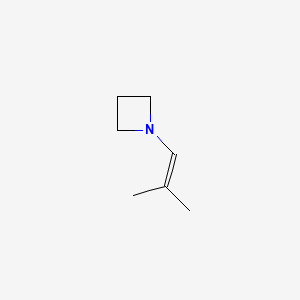
dioctyl phosphono phosphate;propan-2-ol;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl phosphono phosphate;propan-2-ol;titanium, also known as titanium tris(dioctylphosphato)isopropoxide, is a chemical compound with the molecular formula C51H116O22P6Ti and a molecular weight of 1315.2 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl phosphono phosphate;propan-2-ol;titanium typically involves the reaction of titanium isopropoxide with dioctyl phosphono phosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified through techniques such as distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl phosphono phosphate;propan-2-ol;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state titanium compounds.
Substitution: The compound can undergo substitution reactions where the dioctyl phosphono phosphate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes.
Applications De Recherche Scientifique
Dioctyl phosphono phosphate;propan-2-ol;titanium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, including polymerization and carbonylation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme catalysis and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of dioctyl phosphono phosphate;propan-2-ol;titanium involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their structure and function. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dioctyl phosphono phosphate;propan-2-ol;titanium include:
- Tris(dioctyl phosphato-O’')(propan-2-olato)titanium
- Dioctyl hydrogen phosphate;propan-2-ol;titanium
Uniqueness
This compound is unique due to its specific combination of ligands and titanium center, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C51H116O22P6Ti |
|---|---|
Poids moléculaire |
1315.2 g/mol |
Nom IUPAC |
dioctyl phosphono phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H36O7P2.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H3; |
Clé InChI |
KNXNFEMPRRJNKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one](/img/structure/B12277456.png)

![7-Chlorobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12277471.png)
![[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B12277473.png)
![4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277478.png)
![Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate](/img/structure/B12277491.png)
![3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B12277503.png)
![1-Tert-butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B12277507.png)




![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)

